molecular formula C9H11Cl2NO B3271253 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride CAS No. 5442-48-8

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride

Cat. No.: B3271253
CAS No.: 5442-48-8
M. Wt: 220.09 g/mol
InChI Key: GDTIDHXAYUHDNB-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-Amino-1-(4-chlorophenyl)propan-1-one. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride

Uniqueness

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .

Properties

CAS No.

5442-48-8

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4H,5-6,11H2;1H

InChI Key

GDTIDHXAYUHDNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCN)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCN)Cl.Cl

5442-48-8

Origin of Product

United States

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